Cas no 1697702-64-9 (4,4-difluoro-1-(4-iodophenyl)butane-1,3-dione)

4,4-Difluoro-1-(4-iodophenyl)butane-1,3-dione is a fluorinated β-diketone derivative featuring both difluoro and iodo substituents, making it a versatile intermediate in organic synthesis. The presence of the electron-withdrawing difluoro group enhances its reactivity in chelation and coordination chemistry, while the iodophenyl moiety offers opportunities for further functionalization via cross-coupling reactions. This compound is particularly useful in the preparation of metal complexes, ligands, and fluorinated heterocycles. Its structural properties also make it a candidate for applications in materials science and pharmaceutical research, where precise electronic and steric tuning are required. High purity and stability ensure reliable performance in demanding synthetic workflows.
4,4-difluoro-1-(4-iodophenyl)butane-1,3-dione structure
1697702-64-9 structure
Product Name:4,4-difluoro-1-(4-iodophenyl)butane-1,3-dione
CAS No:1697702-64-9
MF:C10H7F2IO2
MW:324.062662363052
CID:6239664
PubChem ID:105559251
Update Time:2025-06-11

4,4-difluoro-1-(4-iodophenyl)butane-1,3-dione Chemical and Physical Properties

Names and Identifiers

    • 4,4-difluoro-1-(4-iodophenyl)butane-1,3-dione
    • EN300-1126057
    • 1697702-64-9
    • Inchi: 1S/C10H7F2IO2/c11-10(12)9(15)5-8(14)6-1-3-7(13)4-2-6/h1-4,10H,5H2
    • InChI Key: ILUQADKOTIPKBE-UHFFFAOYSA-N
    • SMILES: IC1C=CC(=CC=1)C(CC(C(F)F)=O)=O

Computed Properties

  • Exact Mass: 323.94588g/mol
  • Monoisotopic Mass: 323.94588g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 248
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 34.1Ų

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4,4-difluoro-1-(4-iodophenyl)butane-1,3-dione Related Literature

Additional information on 4,4-difluoro-1-(4-iodophenyl)butane-1,3-dione

Comprehensive Overview of 4,4-Difluoro-1-(4-iodophenyl)butane-1,3-dione (CAS No. 1697702-64-9)

4,4-Difluoro-1-(4-iodophenyl)butane-1,3-dione (CAS No. 1697702-64-9) is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry, materials science, and agrochemical research. This fluorinated diketone derivative is characterized by its unique molecular structure, which includes both difluoro and iodophenyl functional groups. These features make it a valuable intermediate for synthesizing complex molecules with potential applications in pharmaceuticals, liquid crystals, and advanced materials.

The compound's CAS number 1697702-64-9 is a critical identifier for researchers and suppliers, ensuring precise communication in academic and industrial settings. Its long-tail keyword variations, such as "4,4-difluoro-1-(4-iodophenyl)butane-1,3-dione synthesis" or "CAS 1697702-64-9 applications," are frequently searched in scientific databases, reflecting its growing relevance. Recent trends in AI-driven drug discovery and green chemistry have further amplified interest in this compound, as researchers explore its potential in sustainable synthesis and high-throughput screening.

One of the most compelling aspects of 4,4-difluoro-1-(4-iodophenyl)butane-1,3-dione is its role in cross-coupling reactions, a hotspot in modern organic chemistry. The iodophenyl moiety serves as an excellent substrate for palladium-catalyzed transformations, enabling the construction of biaryl structures commonly found in bioactive molecules. This aligns with the broader industry focus on catalytic efficiency and atom economy, addressing the demand for cost-effective synthetic routes.

In the context of material science, the difluoro group in this compound contributes to enhanced thermal stability and electronic properties, making it a candidate for organic semiconductors and OLED materials. These applications resonate with current searches for "fluorinated compounds in electronics" and "advanced functional materials," highlighting its interdisciplinary appeal. Furthermore, its potential in photovoltaic research has been explored, coinciding with the global push for renewable energy solutions.

From a pharmaceutical perspective, the compound's β-diketone scaffold is a privileged structure in drug design, often associated with metal-chelating and hydrogen-bonding capabilities. This has led to investigations into its utility for developing enzyme inhibitors and antimicrobial agents, topics frequently queried in PubMed and patent databases. Its compatibility with click chemistry protocols also positions it as a versatile building block for bioconjugation strategies.

Quality control and analytical characterization of CAS 1697702-64-9 are critical for ensuring reproducibility in research. Techniques such as HPLC, NMR spectroscopy, and mass spectrometry are routinely employed, addressing common search queries like "how to analyze fluorinated diketones." Suppliers often provide detailed certificates of analysis (CoA), catering to the stringent requirements of GMP-compliant laboratories.

In summary, 4,4-difluoro-1-(4-iodophenyl)butane-1,3-dione represents a convergence of multiple scientific frontiers. Its adaptability to cutting-edge research themes—from catalysis to materials engineering—ensures its continued prominence in peer-reviewed literature and industrial applications. As innovation in molecular design accelerates, this compound is poised to remain a high-demand chemical entity with far-reaching implications.

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